Quinosol
Overview
Description
Quinosol, also known as 8-hydroxyquinoline sulfate monohydrate, is a chemical compound with the empirical formula C₁₈H₁₆N₂O₆S · xH₂O. It is a derivative of 8-hydroxyquinoline and is known for its bactericidal, parasiticidal, and fungicidal properties. This compound is widely used in various fields, including medicine, agriculture, and industry, due to its broad-spectrum antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinosol can be synthesized through the sulfonation of quinoline. The process involves the reaction of quinoline with sulfuric acid to form 8-quinolinesulfonic acid, which is then neutralized to produce 8-hydroxyquinoline sulfate monohydrate. The reaction conditions typically involve the use of 60-64% oleum (trisulfuric acid) at temperatures of 140-150°C for about 2 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves the Skraup reaction, which is a well-known method for synthesizing quinoline derivatives. This reaction uses o-aminophenol and glycerol in the presence of o-nitrophenol and sulfuric acid. The reaction is carried out at high temperatures and requires careful control to prevent side reactions and ensure high yields .
Chemical Reactions Analysis
Types of Reactions
Quinosol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinoline derivatives.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the substituent introduced.
Scientific Research Applications
Quinosol has a wide range of scientific research applications:
Chemistry: Used as a reagent for the precipitation and separation of metals such as aluminum, magnesium, and zinc.
Biology: Employed in the study of microbial resistance and as a tool for investigating the mechanisms of antimicrobial action.
Medicine: Utilized as an antiseptic and disinfectant in the treatment of bacterial and fungal infections. It is also used in the formulation of various pharmaceutical products.
Industry: Applied in agriculture as a fungicide and bactericide to protect crops. .
Mechanism of Action
Quinosol exerts its antimicrobial effects by interfering with the function of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. This compound stabilizes the enzyme-DNA complex, leading to the fragmentation of the bacterial chromosome and ultimately causing cell death . This mechanism is similar to that of other quinolone antibiotics.
Comparison with Similar Compounds
Quinosol is similar to other quinoline derivatives, such as:
8-Hydroxyquinoline: The parent compound of this compound, known for its antimicrobial properties.
Quinoline N-oxide: An oxidized derivative of quinoline with similar antimicrobial activity.
Hydroquinoline: A reduced derivative of quinoline with distinct chemical properties.
Uniqueness
This compound is unique due to its sulfate monohydrate form, which enhances its solubility and stability compared to other quinoline derivatives. This makes it particularly effective in various applications, including its use as an antiseptic and disinfectant .
Properties
IUPAC Name |
quinolin-1-ium-8-ol;sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)[NH+]=CC=C2.C1=CC2=C(C(=C1)O)[NH+]=CC=C2.[O-]S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-24-3 (Parent) | |
Record name | Oxyquinoline sulfate [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-31-6 | |
Record name | Oxyquinoline sulfate [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(8-hydroxyquinolinium) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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